6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline
Overview
Description
6,7-Dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a nitrofuran moiety, which is known for its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the isoquinoline moiety . The reaction conditions often involve the use of strong acids like sulfuric acid and nitrating agents such as nitric acid and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure higher yields and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce nitroso or hydroxylamine derivatives .
Scientific Research Applications
6,7-Dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with bacterial enzymes. The nitrofuran moiety undergoes a stepwise reduction, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-nitrofuran: Another nitrofuran derivative with similar antibacterial properties.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide: Known for its high yield synthesis and biological activity.
Methyl 5-nitrofuran-2-carboxylate: Used in the synthesis of various biologically active compounds.
Uniqueness
What sets 6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline apart is its unique combination of the isoquinoline and nitrofuran moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-21-14-7-11-5-6-17(9-12(11)8-15(14)22-2)10-13-3-4-16(23-13)18(19)20/h3-4,7-8H,5-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKAFBIUXBBVRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(O3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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